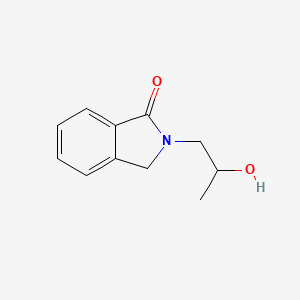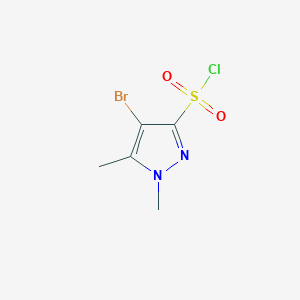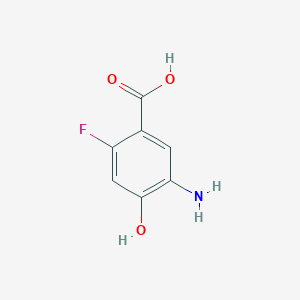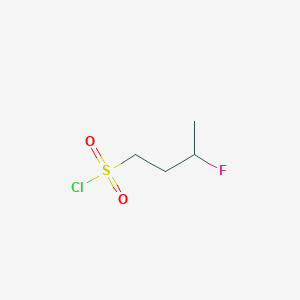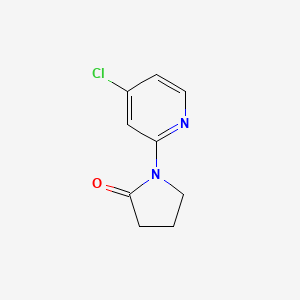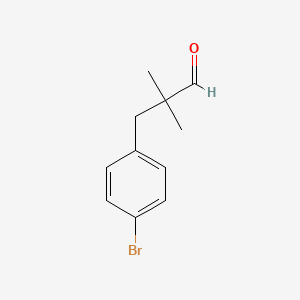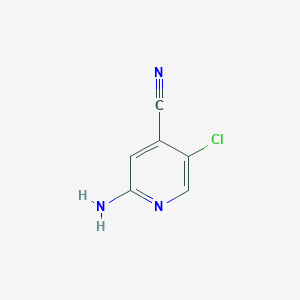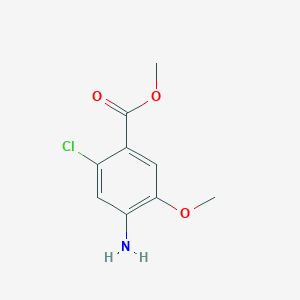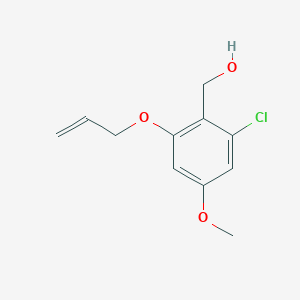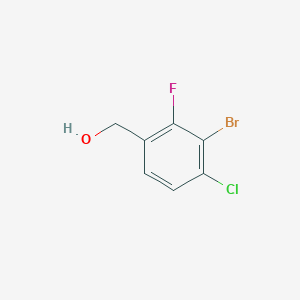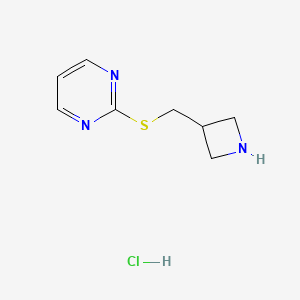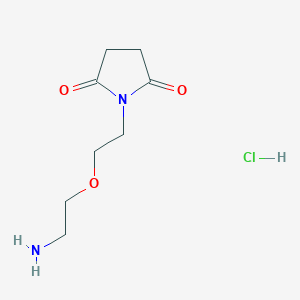
1-(2-(2-Aminoethoxy)ethyl)pyrrolidine-2,5-dione hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(2-(2-Aminoethoxy)ethyl)pyrrolidine-2,5-dione hydrochloride” is a chemical compound with the molecular formula C8H15ClN2O3 and a molecular weight of 222.67 g/mol. It is a heterocyclic building block .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2O3.ClH/c9-3-5-13-6-4-10-7(11)1-2-8(10)12;/h1-2H,3-6,9H2;1H . This code provides a textual representation of the molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 220.66 . It is a powder at room temperature . More specific physical and chemical properties are not mentioned in the search results.科学的研究の応用
Antimicrobial Activity
Compounds derived from 2-(2-aminoethoxy)ethanol have been studied for their antimicrobial properties. For example, interaction with aromatic aldehydes and acetylpyruvic acids yielded compounds with notable antimicrobial activity .
Solubility Enhancement
Derivatives like 2-(2-aminoethoxy)ethyl chitosan (AECS) have shown improved solubility in certain solvents like NMMO hydrate, which could be beneficial for pharmaceutical applications where solubility is a key factor .
Antibacterial Films
AECS has also been used to create antibacterial films with enhanced properties compared to chitosan. This application could be significant in creating surfaces that inhibit bacterial growth .
Antioxidant Films
Composite films made from AECS and cellulose have demonstrated antioxidant properties. These films could have applications in food packaging to extend shelf life and maintain food quality .
Safety And Hazards
特性
IUPAC Name |
1-[2-(2-aminoethoxy)ethyl]pyrrolidine-2,5-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3.ClH/c9-3-5-13-6-4-10-7(11)1-2-8(10)12;/h1-6,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPHMEODXLJAHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-Aminoethoxy)ethyl)pyrrolidine-2,5-dione hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

